8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the spirodiamine-carboxylic acid family, characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural features include:
- 8-position substitution: An ethyl group.
- 4-position substitution: A naphthalene-2-carbonyl group.
- 3-position: A carboxylic acid moiety.
Properties
IUPAC Name |
8-ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-22-11-9-21(10-12-22)23(18(14-27-21)20(25)26)19(24)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13,18H,2,9-12,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEHHASTWYAEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule characterized by its unique spirocyclic structure, which includes both naphthalene and diazaspiro components. This article focuses on the biological activity of this compound, exploring its potential applications in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.45 g/mol. The structural features are essential for its biological activity, as the naphthalene moiety contributes to its aromatic character, influencing both chemical reactivity and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Spirocyclic Structure | Contains a diazaspiro framework |
| Naphthalene Carbonyl Group | Enhances aromaticity and potential interactions |
| Carboxylic Acid Functionality | Allows for typical reactions like esterification |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to this compound. For instance, derivatives of naphthalene have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
Case Study: Naphthalene Derivatives
A study evaluated several naphthalene derivatives for their cytotoxic activity:
| Compound | IC50 (μM) MDA-MB-231 | IC50 (μM) HeLa | IC50 (μM) A549 |
|---|---|---|---|
| 6a | 0.05 | 0.07 | 0.08 |
| 6b | 0.07 | 0.12 | 0.14 |
| 6c | 0.10 | 0.11 | 0.13 |
These compounds exhibited a dose-dependent induction of apoptosis in treated cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
The mechanism by which these compounds exert their anticancer effects typically involves the following pathways:
- Cell Cycle Arrest : The compounds disrupt normal cell cycle progression.
- Induction of Apoptosis : They trigger apoptotic pathways leading to cell death.
- Interaction with Biomolecules : Binding studies indicate potential interactions with proteins involved in cancer pathways.
Synthesis and Reactivity
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors through cyclization and acylation methods.
Synthetic Pathway Overview
- Formation of Diazaspiro Framework : Cyclization reactions involving appropriate precursors.
- Introduction of Naphthalene Carbonyl Group : Acylation using acid chlorides.
- Functional Group Modifications : Potential for further derivatization to enhance biological activity.
Applications in Medicinal Chemistry
Given its unique structure and demonstrated biological activity, this compound has potential applications in drug development:
- Lead Compound for Anticancer Agents : Further modifications could enhance selectivity and efficacy against specific cancer types.
- Intermediates in Synthesis : Its structure may serve as a scaffold for synthesizing more complex therapeutic agents.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Molecular weights marked with an asterisk () are inferred from structural analogs due to incomplete data.
Key Trends and Implications
8-Position Substitution: Ethyl vs. Benzyl: Introduces aromaticity, which may enhance binding to hydrophobic pockets in biological targets but increase molecular weight .
4-Position Acyl Groups: Naphthalene-2-carbonyl: Provides extended aromaticity, favoring interactions with hydrophobic protein domains . Heterocyclic Groups (e.g., furan-2-carbonyl): Alter electronic distribution and solubility profiles .
Molecular Weight and Lipophilicity :
- Compounds with larger substituents (e.g., naphthalene-2-carbonyl) exhibit higher molecular weights (~378 vs. 352–385), which may impact pharmacokinetic properties like membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
